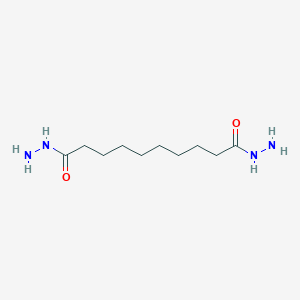

Sebacic dihydrazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

decanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883606 | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-83-7 | |

| Record name | Decanedioic acid 1,10-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sebacic Dihydrazide: A Comprehensive Technical Guide to its Chemical Properties and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic dihydrazide (SDH), a linear aliphatic dihydrazide, has emerged as a critical molecule in materials science and pharmaceuticals due to its unique chemical properties. Characterized by two terminal hydrazide functional groups on a ten-carbon backbone, SDH serves as a highly effective cross-linking agent, curing agent, and structural modifier in a variety of systems. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and core reactivity. We will delve into the mechanistic principles behind its utility in polymer chemistry—enhancing the thermal and mechanical properties of epoxy resins and acrylic emulsions—and its growing role in biomedical applications, including the formation of hydrogels for controlled drug delivery and as a nucleating agent for biopolymers. This document consolidates field-proven insights, detailed experimental protocols, and safety considerations to serve as an authoritative resource for professionals leveraging this versatile compound in their research and development endeavors.

Introduction and Molecular Overview

This compound (CAS No. 925-83-7), also known as decanedihydrazide, is an organic compound with the molecular formula C₁₀H₂₂N₄O₂.[1][2] Structurally, it is a symmetrical molecule featuring a flexible ten-carbon aliphatic chain capped at both ends by highly reactive hydrazide functional groups (-CONHNH₂).[3][4] This bifunctional nature is the cornerstone of its utility, allowing it to act as a bridge, forming stable covalent bonds between polymer chains or other molecules.[5][6]

Its applications are diverse, ranging from industrial uses as a latent hardener for epoxy resins and a cross-linking agent for water-based acrylic emulsions to advanced biomedical roles in tissue engineering and drug delivery systems.[4][7][8] The long aliphatic backbone imparts flexibility and hydrophobicity into the final materials, while the hydrazide groups provide specific and efficient reaction pathways.[4][9]

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the reaction of a sebacic acid derivative with hydrazine hydrate.[3] A common and efficient laboratory-scale method involves a two-step process:

-

Activation of Sebacic Acid: Sebacic acid is first converted to a more reactive derivative, such as sebacoyl chloride, by reacting it with an agent like thionyl chloride.[3]

-

Hydrazinolysis: The resulting sebacoyl chloride is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ions to form the stable dihydrazide product.[3]

Alternatively, synthesis can be performed by reacting dimethyl sebacate or other sebacic acid esters with hydrazine hydrate in a solvent like methanol.[10] Recent methods have also explored solvent-free approaches using hydrazine clathrates to yield high-purity products with minimal byproducts.[11]

Caption: General synthesis pathway for this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[5][12] Its key physical and chemical properties are summarized in the table below, which are critical for determining its suitability for various applications, including formulation and processing conditions.

| Property | Value | Source(s) |

| CAS Number | 925-83-7 | [1][5] |

| Molecular Formula | C₁₀H₂₂N₄O₂ | [1][2] |

| Molecular Weight | 230.31 g/mol | [2][13] |

| Appearance | White to almost white crystalline powder | [5][12] |

| Melting Point | 184-186 °C | [13][14][15] |

| Boiling Point | 515.3 °C at 760 mmHg (estimated) | [12][13] |

| Density | ~1.082 g/cm³ | [12][13] |

| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide (DMF) | [5][12] |

| Hydrogen Bond Donors | 4 | [13] |

| Hydrogen Bond Acceptors | 4 | [13] |

Core Chemical Reactivity and Mechanisms

The versatility of SDH stems from the reactivity of its terminal hydrazide groups. These groups can participate in several important chemical reactions, making SDH a valuable component in polymer and material science.

Cross-linking via Keto-Hydrazide Chemistry

One of the primary applications of SDH is the cross-linking of water-based acrylic emulsions that incorporate a ketone-functional monomer, such as diacetone acrylamide (DAAM).[6] The cross-linking reaction occurs post-coalescence, as water evaporates from the system. The hydrazide group of SDH reacts with the ketone group of the acrylic polymer to form a stable hydrazone linkage. This "keto-hydrazide" chemistry is highly specific and proceeds efficiently at ambient temperature, creating a robust three-dimensional polymer network.[6] This process significantly enhances properties such as abrasion resistance, scrub resistance, and adhesion.[6]

Caption: Keto-Hydrazide cross-linking mechanism.

Curing Agent for Epoxy Resins

SDH acts as a latent hardener for epoxy resins.[8] Each of the two primary amine (-NH₂) groups in the SDH molecule has two reactive hydrogens, meaning the molecule has a total functionality of four.[9] These active hydrogens can react with the epoxy groups of the resin in a ring-opening addition reaction. This process typically requires elevated temperatures to initiate, which is why SDH is considered a "latent" curative, providing a long pot life at room temperature.[9] The resulting cross-linked network exhibits high thermal stability and excellent mechanical strength.[4]

Chain Extender in Polyurethanes

In polyurethane systems, dihydrazides can function as chain extenders. The primary amine groups react with isocyanate (-NCO) groups to form urea linkages.[9] This reaction is used to increase the molecular weight and toughness of the polymer. The use of dihydrazides like SDH can also improve the thermal stability and reduce the tendency for yellowing compared to traditional diamine chain extenders.[9]

Experimental Protocol: Cross-linking of a DAAM-Functional Acrylic Emulsion

This protocol provides a methodology for evaluating the cross-linking efficacy of this compound in a water-based acrylic latex.

Objective: To prepare and characterize a cross-linked polymer film by incorporating SDH into an acrylic emulsion containing diacetone acrylamide (DAAM).

Materials and Equipment:

-

Acrylic emulsion containing a known percentage of DAAM.

-

This compound (SDH), ≥95% purity.[1]

-

Deionized water.

-

Magnetic stirrer and stir bar.

-

Film applicator (e.g., drawdown bar) of desired thickness.

-

Glass or non-stick substrate for film casting.

-

Drying oven (optional, for accelerated curing).

-

Solvent for resistance testing (e.g., methyl ethyl ketone, MEK).

Methodology:

-

Preparation of SDH Solution:

-

Causality: SDH has low solubility in water at room temperature. To ensure homogeneous distribution in the latex, it must be pre-dissolved.

-

Weigh a stoichiometric amount of SDH relative to the DAAM content in the emulsion. The molar ratio of hydrazide groups to ketone groups is typically 1:1 for optimal cross-linking.

-

In a separate beaker, add the weighed SDH to a minimal amount of deionized water. Gentle heating (40-50 °C) and stirring may be required to fully dissolve the SDH. Cool the solution to room temperature before use.

-

-

Incorporation into Emulsion:

-

Place the acrylic emulsion in a beaker under slow, constant agitation with a magnetic stirrer.

-

Slowly add the prepared SDH solution dropwise to the vortex of the stirring emulsion.

-

Causality: Slow addition prevents localized shocking of the emulsion, which could cause coagulation.

-

Continue stirring for 15-20 minutes to ensure uniform mixing.

-

-

Film Casting and Curing:

-

Place a clean glass plate or other substrate on a level surface.

-

Apply the formulated emulsion to one end of the substrate.

-

Using a film applicator, draw down the emulsion to create a uniform wet film.

-

Allow the film to dry and cure at ambient temperature (20-25 °C) for 7 days. Alternatively, for accelerated curing, allow an initial flash-off period of 1 hour at room temperature, followed by heating in an oven at a low temperature (e.g., 50 °C) for 24 hours.

-

Causality: The cross-linking reaction begins as water evaporates and the polymer particles coalesce, bringing the ketone and hydrazide groups into proximity.

-

-

Evaluation of Cross-linking (Solvent Rub Test):

-

Self-Validation: An uncross-linked (control) film will readily dissolve or swell upon solvent exposure, while a cross-linked film will exhibit significantly improved resistance.

-

Saturate a cotton swab with MEK.

-

Rub the surface of the cured film with moderate pressure in a back-and-forth motion (one double rub).

-

Count the number of double rubs required to break through the film to the substrate. Compare this result to a control film made without SDH. A significantly higher number of rubs indicates successful cross-linking.

-

Caption: Workflow for cross-linking an acrylic emulsion with SDH.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[12][16][17] It is also considered harmful to aquatic life with long-lasting effects.[12][16]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, impervious gloves, and a lab coat when handling the powder.[17] If significant dust is generated, use a NIOSH-approved respirator.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[17] Avoid breathing dust. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][18] Keep in an inert atmosphere to prevent degradation.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[16] Avoid release to the environment.[16]

Conclusion

This compound is a highly functional and versatile chemical compound whose properties are dictated by its unique molecular structure. The combination of a flexible C10 aliphatic core and two reactive terminal hydrazide groups makes it an invaluable tool for polymer modification. Its efficacy as a cross-linking agent in acrylics, a latent hardener for epoxies, and a nucleating agent for biopolymers allows for significant improvements in the mechanical and thermal properties of these materials. Furthermore, its application in forming biocompatible hydrogels highlights its potential in advanced drug delivery and tissue engineering fields. A thorough understanding of its chemical reactivity, coupled with proper handling and experimental design, enables researchers and developers to fully harness the potential of this important molecule.

References

- 1. scbt.com [scbt.com]

- 2. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 925-83-7 | Benchchem [benchchem.com]

- 4. Buy this compound | 925-83-7 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. gantrade.com [gantrade.com]

- 7. nbinno.com [nbinno.com]

- 8. specialchem.com [specialchem.com]

- 9. ac-catalysts.com [ac-catalysts.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. This compound|925-83-7|lookchem [lookchem.com]

- 14. 925-83-7 Cas No. | Sebacic acid dihydrazide | Matrix Scientific [matrixscientific.com]

- 15. parchem.com [parchem.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. This compound | 925-83-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Sebacic Dihydrazide from Dimethyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sebacic dihydrazide from dimethyl sebacate. It includes detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathway and experimental workflow, designed to be a valuable resource for professionals in chemical research and drug development.

Introduction

This compound (CAS No. 925-83-7), also known as decanedihydrazide, is a valuable chemical intermediate with a symmetrical C10 aliphatic backbone flanked by two hydrazide functional groups. Its unique structure makes it a versatile building block in various applications, including as a cross-linking agent in polymers, a precursor for the synthesis of isocyanates for thermoplastic polyurethanes, and in the development of novel pharmaceutical compounds.[1] The synthesis from dimethyl sebacate and hydrazine hydrate is a common and efficient method for its preparation.

Chemical Reaction and Mechanism

The synthesis of this compound from dimethyl sebacate proceeds via a nucleophilic acyl substitution reaction. The nitrogen atoms of hydrazine, being strong nucleophiles, attack the electrophilic carbonyl carbons of the ester groups in dimethyl sebacate. This results in the displacement of the methoxy groups (-OCH₃) and the formation of the more stable hydrazide linkages. The reaction is typically carried out in a suitable solvent, such as methanol, and can be driven to completion by using an excess of hydrazine hydrate.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound and analogous aliphatic dihydrazides from their corresponding diesters.

| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Diester:Hydrazine) | Yield (%) | Purity (%) | Reference |

| Diethyl Sebacate | Hydrazine inclusion complex | None | 117-120 | 5 | 1:2.2 | 35.6 | 98.7 | [2] |

| Dimethyl Adipate | Hydrazine Hydrate | Methanol | 70-75 | 1.5-2.0 | 1:4 | >95 (conversion) | - | [3] |

| Dimethyl Sebacate | Hydrazine Hydrate | Methanol | Reflux | Not Specified | Not Specified | Not Specified | - |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from dimethyl sebacate, adapted from analogous procedures for aliphatic dihydrazide synthesis.[3]

Materials and Equipment

-

Materials:

-

Dimethyl sebacate (C₁₂H₂₂O₄)

-

Hydrazine hydrate (N₂H₄·H₂O, 80% or higher)

-

Methanol (CH₃OH, anhydrous)

-

Ethanol (C₂H₅OH, for washing)

-

Distilled water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and flask

-

Vacuum source

-

Beakers and graduated cylinders

-

Drying oven

-

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl sebacate (1.0 eq) in a minimal amount of methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (a molar excess, e.g., 4.0 eq) dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 70-75 °C) and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Product: As the reaction proceeds, a white solid precipitate of this compound will form. After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold methanol and then cold ethanol to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.

Purification by Recrystallization (Optional)

For obtaining a higher purity product, recrystallization can be performed.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water or an aqueous ethanol mixture.[1]

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry as described above.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

Melting Point: The melting point of pure this compound is reported to be in the range of 184-185 °C.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300-3000 cm⁻¹), the C=O stretching of the amide I band (around 1650-1630 cm⁻¹), and the N-H bending of the amide II band (around 1550-1520 cm⁻¹). The characteristic ester C=O stretch from the starting material (around 1735 cm⁻¹) should be absent.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) would be expected to show signals corresponding to the protons of the -NH and -NH₂ groups, as well as the methylene protons of the aliphatic chain.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the hydrazide groups and the carbons of the methylene groups in the aliphatic chain.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

References

sebacic dihydrazide molecular structure and functional groups

An In-depth Technical Guide to Sebacic Dihydrazide: Molecular Structure, Functional Groups, and Applications

Abstract

This compound (SDH), systematically named decanedihydrazide, is a symmetrical organic molecule recognized for its pivotal role as a crosslinking agent, curing agent, and polymer modifier. Its unique molecular architecture, consisting of a long, flexible ten-carbon aliphatic backbone capped at both ends by highly reactive hydrazide functional groups, dictates its utility across a spectrum of applications, from high-performance polymers to advanced biomedical systems. This guide provides a comprehensive examination of the molecular structure of SDH, delves into the chemistry of its defining functional groups, outlines its synthesis, and explores its primary applications, grounding the discussion in established chemical principles and field-proven data.

The Molecular Architecture of this compound

This compound is a white crystalline solid at room temperature, characterized by the chemical formula C₁₀H₂₂N₄O₂ and a molecular weight of approximately 230.31 g/mol .[1][2][3] The structure is derived from sebacic acid, a naturally occurring dicarboxylic acid that can be sourced from renewable resources like castor oil.[1][4]

The molecule's structure can be deconstructed into two key components:

-

The Aliphatic Spacer: A linear ten-carbon chain (- (CH₂)₈ -) forms the core of the molecule. This long, flexible chain is fundamental to the physical properties SDH imparts to polymer systems, such as flexibility and toughness.[5]

-

The Hydrazide Functional Groups: At each terminus of the aliphatic chain lies a hydrazide group (-CONHNH₂). These groups are the epicenters of SDH's chemical reactivity and are responsible for its function as a crosslinker and curing agent.[1][2]

The symmetrical, difunctional nature of SDH allows it to act as a molecular bridge, connecting polymer chains to build robust, three-dimensional networks.

Caption: Molecular structure of this compound (Decanedihydrazide).

Spectroscopic Characterization

The structure of SDH is unequivocally confirmed through standard spectroscopic techniques.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of SDH would prominently feature absorption bands corresponding to N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the aliphatic chain (around 2850-2950 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the protons on the -NH₂ and -NH- groups, as well as distinct signals for the methylene (-CH₂-) protons of the aliphatic backbone.[7][8] The protons alpha to the carbonyl groups would be shifted downfield compared to the other protons in the chain.

The Chemistry of the Hydrazide Functional Group

The utility of SDH is almost entirely owed to the reactivity of its terminal hydrazide moieties. A hydrazide is an amine derivative characterized by the presence of a nitrogen-nitrogen single bond adjacent to a carbonyl group.[9] This arrangement creates a unique electronic environment:

-

Nucleophilicity: The terminal amino group (-NH₂) of the hydrazide is highly nucleophilic, significantly more so than a typical aromatic amine.[10] This is because its lone pair of electrons is not delocalized into an aromatic ring. This enhanced nucleophilicity makes it highly reactive towards electrophilic centers.

-

Acidity and Basicity: Unlike hydrazine itself, hydrazides are generally considered non-basic. The electron-withdrawing effect of the adjacent carbonyl group reduces the basicity of the nitrogen atoms.[9]

The primary reactions involving the hydrazide group in industrial applications are:

-

Reaction with Carbonyls (Aldehydes & Ketones): Hydrazides readily react with aldehydes and ketones in a condensation reaction to form stable hydrazone linkages (-C=N-NH-C=O).[2][11] This reaction is fundamental to its use in bioconjugation and in certain crosslinking applications.[2][12]

-

Reaction with Epoxides: The active hydrogen atoms on the hydrazide's nitrogen atoms can react with the electrophilic carbon of an epoxide ring, leading to ring-opening.[5] Since each of SDH's terminal hydrazide groups has two active hydrogens (-NH-H and -NH₂), the molecule has a functionality of four in epoxy curing reactions.[13]

Synthesis of this compound

The most common and straightforward synthesis of SDH involves the reaction of a sebacic acid derivative with hydrazine hydrate.[1]

Representative Laboratory Protocol

A typical two-step laboratory synthesis proceeds as follows:

Step 1: Synthesis of Sebacoyl Chloride

-

Sebacic acid is mixed with an excess of thionyl chloride (SOCl₂).

-

The mixture is refluxed until the evolution of HCl and SO₂ gas ceases, indicating the complete conversion of the carboxylic acid groups to acyl chloride groups.

-

Excess thionyl chloride is removed under reduced pressure to yield crude sebacoyl chloride.

Step 2: Synthesis of this compound

-

The crude sebacoyl chloride is dissolved in a suitable inert solvent.

-

This solution is added dropwise to a cooled, stirred solution of excess hydrazine hydrate (N₂H₄·H₂O). The reaction is highly exothermic and must be controlled.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.

-

The resulting white precipitate of this compound is isolated by filtration, washed with water to remove hydrazine salts, and then purified by recrystallization, often from an aqueous ethanol solution.[1]

Alternative methods, such as reacting dimethyl sebacate with hydrazine hydrate or using hydrazine clathrates with dibasic acid diesters, have been developed to achieve high purity and yield with minimal by-products.[1][14][15]

Key Applications and Mechanistic Insights

The dual functionality and flexible structure of SDH make it a versatile agent in polymer science.

Latent Curing Agent for Epoxy Resins

SDH is widely used as a latent thermal curing agent for one-component epoxy systems.[16][17]

-

Mechanism of Latency: Latency is achieved because SDH is a solid with a high melting point (approx. 186-188°C) that is largely unreactive with the epoxy resin at ambient temperatures.[18][19] Upon heating, the SDH melts and its hydrazide groups become available to react with the epoxy rings, initiating the crosslinking process.[5][20] This provides a long pot life at room temperature, which is critical for applications like powder coatings and adhesives.[18]

-

Curing Reaction: The curing mechanism involves a nucleophilic addition reaction where the nitrogen atoms of the hydrazide attack the carbon atoms of the epoxy ring, causing it to open. As SDH has four reactive hydrogens, it can crosslink four epoxy groups, creating a dense and stable polymer network.[13]

Sources

- 1. This compound | 925-83-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 925-83-7 [smolecule.com]

- 3. Decanedioic acid, 1,10-dihydrazide | C10H22N4O2 | CID 70219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. SEBACIC ACID DISODIUM SALT(17265-14-4) 1H NMR [m.chemicalbook.com]

- 9. Hydrazide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. adhesivesmag.com [adhesivesmag.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]

- 16. specialchem.com [specialchem.com]

- 17. nbinno.com [nbinno.com]

- 18. Hydrazine Derivatives/Hydrazide Compounds | Product & Service | Otsuka Chemical Co., Ltd. [otsukac.co.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Solubility Profile of Sebacic Dihydrazide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Role of Sebacic Dihydrazide

This compound (SDH), with the CAS number 925-83-7, is a symmetrical molecule characterized by a ten-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH2).[1][2] This structure imparts a unique combination of flexibility from the decanedioyl backbone and high reactivity from the terminal hydrazide moieties. It typically appears as a white to off-white crystalline powder.[1][3]

The dual functionality of this compound makes it a valuable crosslinking agent in the polymer industry, where it enhances the mechanical properties and thermal stability of materials by forming robust chemical bonds between polymer chains.[3] Beyond polymer science, its derivatives are explored in various applications, including as corrosion inhibitors and in the synthesis of pharmaceuticals.[3] In the context of drug development, understanding the solubility of molecules like this compound is of paramount importance as it directly influences formulation strategies, bioavailability, and the design of drug delivery systems.

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. It addresses the existing qualitative data, presents a robust experimental framework for quantitative solubility determination, and offers insights into the underlying chemical principles governing its solubility behavior.

Understanding the Solubility of this compound: A Theoretical Perspective

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The principle of "like dissolves like" serves as a fundamental guideline.[4] this compound possesses both hydrophobic and hydrophilic characteristics. The long C10 aliphatic chain is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the two terminal hydrazide groups are highly polar and capable of acting as both hydrogen bond donors (from the N-H groups) and acceptors (at the carbonyl oxygen and nitrogen atoms).

This amphiphilic nature suggests a complex solubility profile. In water, the polar hydrazide groups can interact favorably with water molecules through hydrogen bonding. However, the long, nonpolar hydrocarbon chain disrupts the hydrogen-bonding network of water, which can lead to low aqueous solubility. The contradictory reports in the literature, describing it as both "soluble in water" and "practically insoluble in water," highlight the ambiguity that necessitates precise experimental determination.[1][3]

In organic solvents, the solubility will depend on the solvent's polarity and its ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydrazide groups, promoting solubility.[2]

-

Polar Aprotic Solvents (e.g., N,N-Dimethylformamide): These solvents have large dipole moments and can accept hydrogen bonds, leading to strong interactions with the polar regions of this compound.[1]

-

Nonpolar Solvents (e.g., chloroform): The solubility in these solvents is expected to be limited, primarily driven by the nonpolar aliphatic chain.[1]

Qualitative and Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions from various sources provide a general overview. It is crucial for researchers to consider these as preliminary and to determine precise solubility values for their specific applications and conditions.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent | Type | Reported Solubility | Citation(s) |

| Water | Polar Protic | Contradictory: "Soluble", "Slightly soluble", "Practically insoluble" | [1][3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very soluble | [1] |

| Methanol | Polar Protic | Soluble | [1][2] |

| Ethanol | Polar Protic | Soluble | [2] |

| Glacial Acetic Acid | Polar Protic | Sparingly soluble | [1] |

| Chloroform | Nonpolar | Very slightly soluble | [1] |

This table should be used as a guideline. It is strongly recommended that researchers experimentally determine quantitative solubility for their specific needs.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective

To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment

-

This compound (purity ≥95%)[5]

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or screw-cap glass tubes

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Methodology

-

Preparation of Solvent Mixtures: Add a known amount of this compound to a series of vials, ensuring an excess of solid material will remain after equilibrium is reached. Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification: HPLC-UV Method

Caption: Logical workflow for the quantification of this compound using HPLC-UV.

Proposed HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set at a wavelength where this compound shows absorbance (a preliminary wavelength scan should be performed, likely in the range of 210-230 nm).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample can then be determined from this curve.

Conclusion and Future Outlook

The solubility of this compound is a critical parameter for its application in polymer science and drug development. While existing qualitative data provides a useful starting point, it also presents inconsistencies, particularly regarding aqueous solubility. This guide provides a robust theoretical and experimental framework for researchers to quantitatively determine the solubility of this compound in a range of solvents.

By following the detailed protocol and employing a suitable analytical method such as HPLC-UV, scientists can generate the precise and reliable data necessary for formulation development, reaction optimization, and advancing the use of this versatile molecule in various technological fields. Future work should focus on generating a comprehensive, publicly available dataset of the quantitative solubility of this compound in various solvents at different temperatures to resolve the current ambiguities in the literature.

References

-

LookChem. (n.d.). This compound 925-83-7 wiki. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Carbonic dihydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

DSpace. (n.d.). Ultraviolet-Visible (UV-Vis) Spectroscopy. Retrieved from [Link]

-

Paul Scherrer Institut. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]

-

University of California, Riverside. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]

-

Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Retrieved from [Link]

-

MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). Sebacic acid, dihydrazide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point and Thermal Stability of Sebacic Dihydrazide

Sebacic dihydrazide (SDH), a versatile organic compound with the molecular formula C10H22N4O2, plays a significant role in various industrial and research applications, notably as a crosslinking agent and a latent hardener for resins.[1][2] Its thermal properties are critical determinants of its processing parameters and performance in end-use applications. This guide provides a comprehensive overview of the melting point and thermal stability of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound typically appears as a white to off-white crystalline powder.[1][3] It is soluble in methanol and N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3]

Melting Point of this compound

The melting point of this compound is a key indicator of its purity. Based on various sources, the melting point of this compound generally falls within the range of 184°C to 214°C. This variation can be attributed to the purity of the substance and the analytical method employed.

Table 1: Reported Melting Points of this compound

| Melting Point (°C) | Source |

| 214 | Benchchem[4] |

| 186 | LookChem[5], ChemicalBook[6][7], Lab Pro Inc[8] |

| 185 | ECHEMI[3] |

| 184-185 | Matrix Scientific[9] |

Thermal Stability

The thermal stability of this compound is a measure of its resistance to decomposition at elevated temperatures. This property is commonly evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific TGA and DSC data for pure this compound is not extensively detailed in the provided search results, its derivatives have been shown to enhance the thermal stability of polymers, indicating its robust nature at higher temperatures.[10] TGA would reveal the onset temperature of decomposition and the percentage of weight loss as a function of temperature. DSC analysis would provide information on the energy changes associated with its melting and any subsequent decomposition.

Experimental Protocols

The determination of the melting point and thermal stability of this compound involves precise analytical methodologies.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to observe the fusion and crystallization events of a sample.[11]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A reference pan (usually an empty, sealed aluminum pan) is placed in the DSC instrument alongside the sample pan. The instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.[11]

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10°C/min, over a temperature range that encompasses the melting point (e.g., from 25°C to 250°C).[12]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of this compound is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient temperature to 600°C).

-

Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability.

Visualizations

The following diagram illustrates the general experimental workflow for characterizing the thermal properties of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. specialchem.com [specialchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 925-83-7 | Benchchem [benchchem.com]

- 5. This compound|925-83-7|lookchem [lookchem.com]

- 6. 925-83-7 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 925-83-7 [chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. 925-83-7 Cas No. | Sebacic acid dihydrazide | Matrix Scientific [matrixscientific.com]

- 10. scilit.com [scilit.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Sebacic Dihydrazide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of Decanedihydrazide as a Versatile Crosslinking Agent.

Introduction

Sebacic dihydrazide, systematically known as decanedihydrazide, is a linear aliphatic dihydrazide that has garnered significant interest in the fields of polymer chemistry, materials science, and increasingly, in biomedical applications such as drug delivery and tissue engineering. Its bifunctional nature, characterized by two terminal hydrazide groups (-CONHNH₂), allows it to act as a potent crosslinking agent, chain extender, and curing agent for a variety of polymers. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical data, experimental protocols for its synthesis and application, and its functional mechanisms.

Core Chemical and Physical Data

This compound is a white crystalline powder.[1] Its identity is most precisely defined by its CAS Registry Number and IUPAC name. It is important to note that while 925-83-7 is the most commonly cited CAS number, the alternative number 125-83-7 is also frequently referenced in commercial and technical literature.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Decanedihydrazide | [2] |

| CAS Number | 925-83-7 (primary), 125-83-7 | [2][4] |

| Molecular Formula | C₁₀H₂₂N₄O₂ | [4] |

| Molecular Weight | 230.31 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 185-186 °C | [4][5] |

| Boiling Point | 515.3 °C at 760 mmHg | [4][5] |

| Density | 1.082 g/cm³ | [4][5] |

| Solubility | ||

| Practically insoluble in water | [5] | |

| Soluble in methanol | [5] | |

| Very soluble in N,N-Dimethylformamide (DMF) | [5] | |

| Sparingly soluble in glacial acetic acid | [5] | |

| Very slightly soluble in chloroform | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of this compound. The following sections provide cited and constructed protocols for its laboratory preparation and its use as a hydrogel crosslinker.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of a sebacic acid diester, such as dimethyl sebacate or diethyl sebacate, with hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alcohol moieties of the ester.

Protocol: Synthesis from Diethyl Sebacate and Hydrazine Hydrate

This protocol is based on established methods for the synthesis of dihydrazides from diesters.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl sebacate (1 mole equivalent) in methanol or ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (a molar excess, typically 2.2 to 2.5 mole equivalents) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product, being insoluble in the alcohol solvent, will precipitate out as a white solid.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol or ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound in a vacuum oven to yield the final product.

Application: Hydrogel Crosslinking for Drug Delivery

This compound is an effective crosslinker for biopolymers containing carbonyl groups (aldehydes or ketones), such as oxidized polysaccharides (e.g., dialdehyde cellulose, oxidized dextran) or certain functionalized proteins. The reaction between the hydrazide and aldehyde/ketone forms a stable hydrazone bond. This is particularly useful for creating biocompatible and biodegradable hydrogels for controlled drug release.

Protocol: Preparation of a this compound-Crosslinked Chitosan Hydrogel

This protocol describes the general steps for creating a crosslinked hydrogel, a common application in drug delivery research.[7][8]

-

Chitosan Functionalization (Oxidation): Dissolve chitosan in an acidic solution (e.g., acetic acid). Add an oxidizing agent (e.g., sodium periodate) to the solution to oxidize the vicinal diols of the chitosan backbone into dialdehydes. The degree of oxidation can be controlled by the amount of periodate used. Purify the resulting aldehyde-functionalized chitosan by dialysis against deionized water.

-

Hydrogel Precursor Solutions: Prepare a sterile aqueous solution of the oxidized chitosan. In a separate sterile container, prepare a solution of this compound in a biocompatible solvent (e.g., a small amount of DMSO, then diluted with water, as it is poorly soluble in pure water). The drug to be encapsulated can be dissolved in either of these precursor solutions, depending on its solubility and stability.

-

Crosslinking and Gelation: Mix the two precursor solutions. The crosslinking reaction will begin, forming hydrazone bonds between the chitosan's aldehyde groups and the dihydrazide's hydrazide groups. Gelation time can be modulated by adjusting the concentration of the reactants, pH, and temperature.

-

Drug Loading: For in-situ loading, the therapeutic agent is mixed into one of the precursor solutions before crosslinking. For post-loading, the pre-formed hydrogel can be incubated in a solution containing the drug, allowing it to diffuse into the hydrogel matrix.

-

Characterization: The resulting hydrogel should be characterized for its swelling behavior, degradation rate, mechanical properties, and drug release profile.

Conclusion

This compound is a valuable and versatile molecule for researchers, scientists, and drug development professionals. Its well-defined chemical properties, coupled with its ability to form stable crosslinks under mild conditions, make it an ideal candidate for the development of advanced polymer-based materials. From enhancing the mechanical properties of industrial resins to forming the backbone of sophisticated drug delivery hydrogels, the applications of this compound continue to expand. The protocols and data presented in this guide offer a foundational resource for harnessing the potential of this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound|925-83-7|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Deep Dive into the Fundamental Reaction Mechanisms of Dihydrazide Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dihydrazide compounds, characterized by the presence of two hydrazide functional groups (-CONHNH₂), are versatile molecules with significant applications in medicinal chemistry, materials science, and drug development. Their utility stems from the high reactivity of the hydrazide moiety, which enables a variety of chemical transformations. This technical guide elucidates the core reaction mechanisms of dihydrazide compounds, providing detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.

I. Synthesis of Dihydrazide Compounds

The primary method for synthesizing dihydrazide compounds involves the reaction of a dicarboxylic acid derivative with hydrazine hydrate. The most common precursors are dicarboxylic acid esters, anhydrides, or acyl chlorides.

A general and widely used approach is the hydrazinolysis of diesters.[1] This two-step process typically begins with the esterification of a dicarboxylic acid, followed by reaction with hydrazine hydrate.[1] For instance, adipic acid dihydrazide is synthesized by first reacting adipic acid with a mixture of methanol and ethanol to form dimethyl/diethyl adipate, which is then treated with hydrazine hydrate.[1]

Another synthetic route involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), as coupling agents to facilitate the reaction between a dicarboxylic acid and hydrazine.[2] This method is often performed at room temperature in a solvent like dichloromethane.[2]

Dihydrazides containing disulfide bonds, which are of interest for creating reversible crosslinks in materials like hydrogels for drug delivery, can be prepared through a multi-step synthesis.[3][4] One such method involves:

-

An amine-anhydride reaction between a diamine with a disulfide linkage and a dicarboxylic anhydride.

-

Esterification of the resulting disulfide-linked dicarboxylic acid.

-

Hydrazinolysis of the esterified product to yield the dihydrazide.[3]

II. Core Reaction Mechanisms

The chemical reactivity of dihydrazides is dominated by the nucleophilic nature of the terminal amine group of the hydrazide functionality. This allows them to readily react with electrophilic species, leading to the formation of stable covalent bonds.

Hydrazone Formation

The reaction of a dihydrazide with an aldehyde or a ketone results in the formation of a hydrazone, which contains a carbon-nitrogen double bond (C=N).[5][6] This condensation reaction is reversible and typically acid-catalyzed.[6] The mechanism proceeds in two main steps:

-

Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolhydrazine.[6]

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable hydrazone linkage.[6]

Hydrazone formation is a cornerstone of "click chemistry" due to its high efficiency and mild reaction conditions.[7] This reaction is widely employed in bioconjugation to link drugs to antibodies, as the resulting hydrazone bond is stable at physiological pH but can be cleaved in the acidic environment of lysosomes, enabling targeted drug release.[5] Adipic acid dihydrazide, for example, is a homobifunctional cross-linking reagent specific for aldehydes, forming stable hydrazone linkages.

Experimental Workflow: Hydrazone Formation

References

- 1. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 2. rjptonline.org [rjptonline.org]

- 3. EP2088140B1 - Dihydrazide compounds, preparation and uses thereof - Google Patents [patents.google.com]

- 4. EP2088140A1 - Dihydrazide compounds, preparation and uses thereof - Google Patents [patents.google.com]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sebacic Dihydrazide in Advanced Polymer Architectures: A Technical Guide for Scientists and Innovators

In the landscape of polymer chemistry, the selection of appropriate building blocks is paramount to designing materials with tailored functionalities. Among the diverse array of monomers and crosslinking agents, sebacic dihydrazide (SDH) emerges as a uniquely versatile component, offering a combination of flexibility, reactivity, and biocompatibility. This guide provides an in-depth exploration of the fundamental chemistry, synthesis, and application of this compound, with a particular focus on its role in creating sophisticated polymer systems for researchers, scientists, and drug development professionals.

This compound: A Molecular Overview

This compound (CAS 925-83-7) is a symmetrical molecule characterized by a ten-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂).[1][2][3] This structure imparts a unique set of properties that are highly advantageous in polymer synthesis. The long, flexible C8 alkyl backbone contributes to increased ductility and lower modulus in the resulting polymers, while the terminal hydrazide groups provide reactive sites for a variety of chemical transformations.[4]

Key Molecular Attributes:

The synthesis of this compound is typically achieved through the reaction of a sebacic acid derivative, such as dimethyl sebacate or sebacoyl chloride, with hydrazine hydrate.[5][6][7]

View Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from dimethyl sebacate and hydrazine hydrate.

Materials:

-

Dimethyl sebacate

-

Hydrazine hydrate

-

Methanol

-

Reflux apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl sebacate in methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for a specified period to allow for the completion of the reaction.

-

After reflux, cool the reaction mixture to room temperature.

-

Allow the product to crystallize out of the solution. If necessary, the solution can be concentrated by evaporation of the solvent.

-

Collect the crystalline this compound by filtration.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials or byproducts.

-

Dry the purified this compound under vacuum.

-

Characterize the final product using techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity.

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

The Role of this compound as a Polymer Building Block

The true utility of this compound lies in its ability to participate in a variety of polymerization and crosslinking reactions, leading to the formation of diverse and functional polymers.

Formation of Polyhydrazides

This compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyhydrazides. These polymers are known for their thermal stability and strong interactions with metal ions.[8] The flexible nature of the sebacic acid backbone can be strategically employed to tailor the mechanical properties of the resulting polyhydrazide.

Diagram: Polycondensation of this compound

Caption: Polycondensation of this compound with a dicarboxylic acid to form a polyhydrazide.

Crosslinking of Polymers: The Keto-Hydrazide Reaction

One of the most significant industrial applications of this compound is as a crosslinking agent for acrylic emulsions, particularly those containing diacetone acrylamide (DAAM).[9][10] This "keto-hydrazide" chemistry provides a robust and efficient method for creating crosslinked polymer networks at ambient temperatures.[11][12]

The mechanism involves the reaction of the hydrazide groups of SDH with the ketone groups present on the polymer chains. This reaction is typically catalyzed by a decrease in pH, which occurs as water and volatile amines evaporate during the film-forming process.[9][10][11] The resulting hydrazone linkages create a durable, three-dimensional network that enhances the mechanical properties, chemical resistance, and adhesion of the coating or adhesive.[9][12]

Diagram: Keto-Hydrazide Crosslinking Mechanism

Caption: The keto-hydrazide reaction between a ketone-functionalized polymer and this compound.

Latent Curing Agent for Epoxy Resins

This compound also functions as a latent curing agent for epoxy resins.[4][13] In this application, the SDH is dispersed within the epoxy resin formulation and remains largely unreactive at ambient temperatures. Upon heating, typically to temperatures around 120-180°C, the this compound melts and reacts with the epoxy groups, initiating the crosslinking process.[13] This latency provides an extended pot life for one-component epoxy systems, which is highly desirable in many industrial applications. The long aliphatic chain of SDH can also impart increased flexibility and toughness to the cured epoxy resin.[4]

Properties of this compound-Based Polymers

The incorporation of this compound as a building block significantly influences the properties of the resulting polymers.

Mechanical Properties

The flexible, ten-carbon chain of this compound generally leads to polymers with increased flexibility and a lower modulus compared to those made with shorter, more rigid dihydrazides like adipic dihydrazide. This makes SDH an excellent choice for applications requiring toughness and impact resistance. For instance, in crosslinked polyanhydrides, the use of a methacrylated monomer of sebacic acid resulted in a tensile modulus of 1.4 GPa, a significant increase compared to linear poly(sebacic acid).[14]

| Property | Polymer System | Value | Reference |

| Tensile Modulus | Crosslinked poly(methacrylated sebacic acid) | 1.4 GPa | [14] |

| Adhesive Strength | Epoxy resin cured with SDH | 50.4 kgf cm⁻² | [4] |

Thermal Properties and Stability

Polymers derived from this compound, such as polyhydrazides, generally exhibit good thermal stability.[8] When used as a curing agent for epoxy resins, this compound contributes to the thermal stability of the final cured product.[15] The thermal properties of polyanhydrides based on sebacic acid have been extensively studied, with their degradation behavior being a key feature for biomedical applications.[16]

Degradation and Biocompatibility

For biomedical applications, the degradation profile and biocompatibility of the polymer are of utmost importance. Polyanhydrides derived from sebacic acid, such as poly(sebacic anhydride) (PSA), are known to be biodegradable and biocompatible.[17] PSA degrades via surface erosion, and its degradation products, primarily sebacic acid, are generally considered non-cytotoxic.[17][18] Studies have shown that PSA microparticles are biocompatible with chondrocytes at concentrations up to 2 mg/mL.[17] Furthermore, hydrogels based on polyethylene glycol (PEG) and sebacic acid have demonstrated good in vivo biocompatibility.[19][20] The degradation rate of these polymers can be tuned by copolymerization or by altering the polymer's crystallinity.[17][21][22]

Applications in Research and Drug Development

The unique combination of properties offered by this compound-based polymers makes them highly attractive for a range of advanced applications, particularly in the biomedical field.

Drug Delivery Systems

The biodegradable and biocompatible nature of polyanhydrides derived from sebacic acid makes them excellent candidates for controlled drug delivery systems.[17] The surface-eroding nature of these polymers allows for a near zero-order release of encapsulated therapeutic agents.[18] These polymers can be formulated into various forms, such as microparticles and implants, for localized and sustained drug release.[17]

View Experimental Protocol: Preparation of Poly(sebacic anhydride) for Drug Delivery

Objective: To synthesize poly(sebacic anhydride) (PSA) by melt condensation for use in drug delivery applications.

Materials:

-

Sebacic acid

-

Acetic anhydride

-

Nitrogen gas source

-

Vacuum pump

-

High-temperature reaction vessel with mechanical stirring

-

Solvents for purification (e.g., chloroform, petroleum ether)

Procedure:

-

Prepolymer Synthesis:

-

In a reaction vessel, reflux sebacic acid in an excess of acetic anhydride under a nitrogen atmosphere. This step converts the dicarboxylic acid to a mixed anhydride prepolymer.

-

After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under vacuum.

-

-

Polymerization:

-

Heat the resulting prepolymer to a temperature above its melting point (e.g., 180°C) under high vacuum with constant stirring.

-

Continue the melt polycondensation for a set period to achieve the desired molecular weight. The progress of the reaction can be monitored by measuring the viscosity of the melt.

-

-

Purification:

-

Dissolve the synthesized PSA in a suitable solvent, such as chloroform.

-

Precipitate the polymer by adding the solution to a non-solvent, such as petroleum ether.

-

Collect the purified polymer by filtration and dry it under vacuum.

-

-

Characterization:

-

Determine the molecular weight and polydispersity of the PSA using Gel Permeation Chromatography (GPC).

-

Confirm the chemical structure and the presence of anhydride bonds using FTIR and NMR spectroscopy.

-

Analyze the thermal properties, such as melting point and glass transition temperature, using Differential Scanning Calorimetry (DSC).

-

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired polymer characteristics.

Tissue Engineering and Hydrogels

This compound and its derivatives are valuable components in the fabrication of scaffolds for tissue engineering. Hydrogels prepared from sebacic acid-based polymers, such as PEG-sebacic acid copolymers, provide a hydrated, three-dimensional environment that can support cell growth and tissue regeneration.[19][23] The mechanical properties and degradation rate of these hydrogels can be tailored to match the requirements of the specific tissue being engineered.[19] The biocompatibility of the degradation products is a key advantage in these applications.[19][20]

Diagram: Hydrogel Formation and Application

Caption: Schematic of hydrogel formation and its biomedical applications.

Conclusion and Future Perspectives

This compound stands out as a highly versatile and valuable building block in the design of advanced polymers. Its long, flexible aliphatic chain, coupled with the reactivity of its terminal hydrazide groups, allows for the creation of polymers with a wide range of properties, from tough and flexible coatings to biodegradable and biocompatible materials for medical applications. The ability to precisely control polymerization and crosslinking reactions enables the tailoring of material characteristics to meet the demanding requirements of modern technologies.

For researchers and drug development professionals, this compound-based polymers offer a promising platform for innovation. The ongoing exploration of new polymerization techniques, the development of novel copolymers, and the deeper understanding of structure-property relationships will undoubtedly lead to the creation of next-generation materials with enhanced performance and expanded functionalities. The inherent biocompatibility and biodegradability of many this compound-derived polymers position them at the forefront of sustainable and medically relevant material science.

References

-

Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC - NIH. (2022, July 4). Retrieved from [Link]

-

Sebacic acid diphenyl dihydrazide - ChemBK. (2024, January 2). Retrieved from [Link]

-

Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides | Biomacromolecules. (2022, July 26). ACS Publications. Retrieved from [Link]

-

Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of poly(sebacic anhydride): Effect of various catalysts on structure and thermal properties. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). (2019, July 9). Retrieved from [Link]

-

Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative - Gantrade Corporation. (n.d.). Retrieved from [Link]

-

Study on the degradation rate of polyanhydride (poly(sebacic acid), diacetoxy terminated, PSADT) for potential drug delivery and tissue engineering scaffold applications. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro degradation of poly(sebacic anhydride-co-ethylene glycol). (2025, August 5). ResearchGate. Retrieved from [Link]

-

Degradable Polymer Films Made from Poly(salicylic-acid-co-sebacic acid) and Poly(sebacic anhydride)/Poly(adipic anhydride) Blends: Degradation Kinetics and Use as Sacrificial Layers for Polymer Multilayer Systems - PMC - NIH. (n.d.). Retrieved from [Link]

-

This compound|925-83-7 - LookChem. (n.d.). Retrieved from [Link]

-

Understanding Keto-Hydrazide Crosslinking with DAAM for Ambient Curing. (n.d.). Retrieved from [Link]

-

Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics - PubMed. (n.d.). Retrieved from [Link]

-

In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Hydrogel: Preparation, characterization, and applications: A review - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. (n.d.). ResearchGate. Retrieved from [Link]

-

Ambient Cure Acrylic Emulsion Polymers Utilizing DAAM/ADH Technology. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. (2025, June 28). ResearchGate. Retrieved from [Link]

-

Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design - PubMed. (n.d.). Retrieved from [Link]

-

"Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley. (n.d.). Retrieved from [Link]

-

Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - NIH. (n.d.). Retrieved from [Link]

-

ADH in High-Performance Coatings & Green Polymer Curing - ChemComplex. (n.d.). Retrieved from [Link]

-

Self Crosslinkable Acrylic Emulsions Based on DAAM/ADH - Gantrade Corporation. (n.d.). Retrieved from [Link]

-

Structure of the network formed by reaction of the epoxy resin and the adipic dihydrazide. (n.d.). Retrieved from [Link]

-

Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - MDPI. (n.d.). Retrieved from [Link]

-

Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides - MDPI. (n.d.). Retrieved from [Link]

-

Preparation and Applications of Carbohydrate Polymer-Based Hydrogels. (n.d.). ResearchGate. Retrieved from [Link]

-

POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved from [Link]

-